2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine
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Overview
Description
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features a biphenyl group and a chloro-substituted imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a propiophenone derivative, followed by cyclization and chlorination steps. A common method includes:
Condensation Reaction: 2-aminopyridine reacts with a propiophenone derivative in the presence of a condensation catalyst to form an imine intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PD-1/PD-L1 interaction, which is a key immune checkpoint pathway in cancer . By blocking this interaction, the compound can enhance T cell activation and promote anti-tumor immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the biphenyl group and chloro substitution, resulting in different biological activities.
3-Chloroimidazo[1,2-a]pyridine: Similar core structure but without the biphenyl group, leading to different chemical properties.
2-([1,1’-Biphenyl]-3-yl)imidazo[1,2-a]pyridine: Similar structure but without the chloro substitution, affecting its reactivity and biological activity.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine is unique due to the presence of both the biphenyl group and the chloro substitution, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H13ClN2 |
---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
3-chloro-2-(3-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H13ClN2/c20-19-18(21-17-11-4-5-12-22(17)19)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
InChI Key |
XWLDFNMNXYKFRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(N4C=CC=CC4=N3)Cl |
Origin of Product |
United States |
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